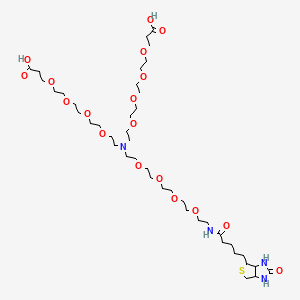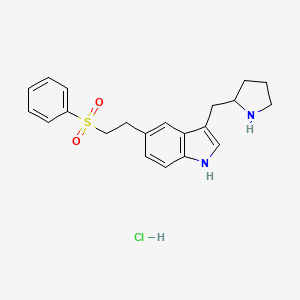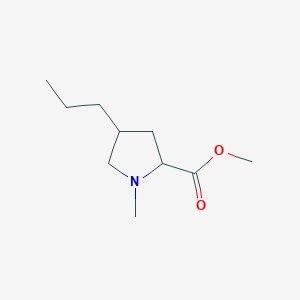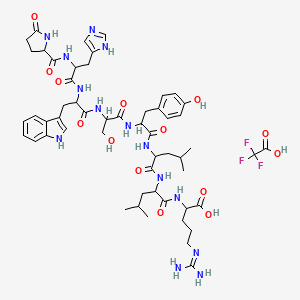
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt is a biotinylation reagent that is widely used in biochemical and molecular biology applications. This compound consists of biotin, a polyethylene glycol (PEG) spacer, and a bis(PEG4-acid) moiety, making it highly water-soluble and versatile for various labeling and conjugation purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG4 spacer to form biotin-PEG4-NHS ester.
Conjugation with Bis(PEG4-acid): The biotin-PEG4-NHS ester is further reacted with bis(PEG4-acid) under mild conditions to form the final product.
Purification: The product is purified using techniques such as chromatography to obtain the pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG4 spacer, and bis(PEG4-acid) are used.
Automated Reactors: Automated reactors ensure precise control over reaction conditions, such as temperature, pH, and reaction time.
High-Throughput Purification: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt undergoes several types of chemical reactions:
Substitution Reactions: The compound can react with primary amines (-NH2) to form stable amide bonds.
Conjugation Reactions: It can be conjugated to proteins, peptides, and other biomolecules through its reactive NHS ester group.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activation of biotin.
EDC or HATU: Activators used in the presence of amine molecules for conjugation.
Mild Alkaline Buffers: Reaction conditions typically involve mild alkaline buffers to facilitate efficient conjugation.
Major Products Formed
The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules, which are used for various detection and purification applications.
Aplicaciones Científicas De Investigación
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt has a wide range of scientific research applications:
Chemistry: Used for biotinylation of small molecules and polymers.
Biology: Facilitates the labeling of proteins, peptides, and nucleic acids for detection and purification.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Utilized in the production of biotinylated reagents and kits for research and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt involves the formation of stable amide bonds with primary amines on target molecules. The biotin moiety allows for strong binding to streptavidin or avidin, enabling the detection, purification, and immobilization of biotinylated molecules. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient binding and interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
NHS-PEG4-Biotin: Similar in structure but lacks the bis(PEG4-acid) moiety.
Biotin-PEG4-NHS Ester: Another biotinylation reagent with a PEG spacer but different functional groups.
Sulfo-NHS-Biotin: Contains a sulfonated NHS ester for increased water solubility.
Uniqueness
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt is unique due to its combination of biotin, PEG spacer, and bis(PEG4-acid) moiety, which provides enhanced solubility, reduced steric hindrance, and versatile conjugation capabilities. This makes it highly effective for a wide range of biochemical and molecular biology applications.
Propiedades
Fórmula molecular |
C42H78N4O18S |
|---|---|
Peso molecular |
959.2 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52) |
Clave InChI |
JCZOMFDURQUNGJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)

![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)

